REACTION_CXSMILES
|
[N+:1]([O:4][N+]([O-])=O)([O-:3])=[O:2].C([N:11]1[CH2:18][N:17]([N+]([O-])=O)[CH2:16][N:15](C(=O)C)[CH2:14][N:13]([N+]([O-])=O)[CH2:12]1)(=O)C>>[NH:11]1[CH2:18][NH:17][CH2:16][NH:15][CH2:14][NH:13][CH2:12]1.[N+:1]([O-:4])([OH:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(C)=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CNCNCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |